molecular formula C4H2F2N2O2S B6151222 5-fluoropyrimidine-2-sulfonyl fluoride CAS No. 2172587-63-0

5-fluoropyrimidine-2-sulfonyl fluoride

Cat. No.: B6151222
CAS No.: 2172587-63-0
M. Wt: 180.1
InChI Key:
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Description

5-Fluoropyrimidine-2-sulfonyl fluoride is a fluorinated pyrimidine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both fluorine and sulfonyl fluoride groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in the synthesis of bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups into a pyrimidine ring. One common method is the fluorosulfonylation of pyrimidine derivatives using fluorosulfonyl radicals. This approach is efficient and allows for the direct formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include a wide range of fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Fluoropyrimidine-2-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, leading to antiproliferative effects . The presence of the fluorine atom enhances the compound’s ability to form stable interactions with its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups in its structure. This dual functionality imparts distinct reactivity and stability, making it a versatile intermediate for the synthesis of bioactive compounds and advanced materials. Its ability to participate in a wide range of chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

2172587-63-0

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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